N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a pyridinyl-pyrazolyl ethyl moiety via an amide bond. The pyridine and pyrazole groups may enhance hydrogen bonding and π-π stacking interactions with biological targets, while the methylenedioxy group contributes to electron-rich aromatic systems.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVVTZJPJVKSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O4
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cancer progression, such as phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways .
- Modulation of Cytokine Release : The compound may influence the release of pro-inflammatory cytokines like TNF and IL-6, which are critical in inflammatory responses and cancer metastasis .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives can significantly reduce the proliferation of various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed selective cytotoxicity against breast cancer cells .
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented:
- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines such as IL-10, indicating a potential therapeutic role in inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in 2024 evaluated the effects of similar pyrazole derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 10 | Mitochondrial pathway modulation |
Study 2: Anti-inflammatory Activity
In a separate study focusing on inflammatory models, the compound was tested for its ability to reduce inflammation markers:
| Treatment Group | TNF Level Reduction (%) | IL-10 Increase (%) |
|---|---|---|
| Control | - | - |
| Compound A | 45 | 30 |
| Compound B | 60 | 50 |
Comparison with Similar Compounds
Key Compounds for Comparison :
HSD-2 (2a) : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
- Substituent: 3,4-Dimethoxyphenyl
- Synthesis: Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2); 75% yield; m.p. 175–177°C .
HSD-4 (2b) : N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) :
- Substituent: Heptan-4-yl
- Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis .
D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
Comparison with Target Compound :
- Substituent Effects : The target compound’s pyridinyl-pyrazolyl ethyl group introduces a larger, more polarizable heterocyclic system compared to the methoxy (2a/2b) or alkyl (FEMA 4232) substituents. This may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Pyridinyl-pyrazolyl ethyl, amide |
| HSD-2 (2a) | 175–177 | 75 | 3,4-Dimethoxyphenyl, amide |
| HSD-4 (2b) | 150.5–152 | 77 | 3,5-Dimethoxyphenyl, amide |
| FEMA 4232 | Not reported | Not reported | Heptan-4-yl, amide |
- Lipophilicity : The pyridinyl-pyrazolyl ethyl group likely increases lipophilicity (logP) compared to methoxy or alkyl substituents, influencing membrane permeability and bioavailability.
Metabolic Stability and Pathways
- Target Compound: Pyridine and pyrazole rings may undergo cytochrome P450-mediated oxidation, similar to FEMA 4232 and related compounds .
- HSD-2/4: Methoxy groups are susceptible to demethylation, leading to phenolic metabolites, whereas the target compound’s heterocycles may generate polar oxidized metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
